4-(Difluoromethoxy)benzyl bromide
Overview
Description
4-(Difluoromethoxy)benzyl bromide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular weight of 237.04 g/mol .
Molecular Structure Analysis
The molecular formula of 4-(Difluoromethoxy)benzyl bromide is C8H7BrF2O . The InChI code is 1S/C8H7BrF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 . The canonical SMILES representation is C1=CC(=CC=C1CBr)OC(F)F .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Difluoromethoxy)benzyl bromide are not available, it is known to be an important intermediate in organic synthesis .Physical And Chemical Properties Analysis
4-(Difluoromethoxy)benzyl bromide is a liquid at 20 degrees Celsius . It has a molecular weight of 237.04 g/mol . The compound has a topological polar surface area of 9.2 Ų and a complexity of 124 .Scientific Research Applications
Solvent-Free Side Chain Oxidation
A process has been developed for the oxidation of 4-t-butyltoluene to 4-t-butylbenzaldehyde. This involves forming either 4-t-butylbenzyl bromide or 4-t-butylbenzal bromide using a photolytic HBr/H2O2 route without solvent. This method shows high efficiency in converting all the substrate and consuming all hydrogen peroxide at this stage of the reaction (Jones et al., 1998).
Benzylic Brominations in Organic Chemistry
Benzylic brominations using N-bromosuccinimide in (trifluoromethyl)benzene have been performed with photochemical activation. This system offers clean, rapid, and high-yielding reactions, replacing conventional, more toxic solvents (Suarez et al., 2009).
Reactions with Transition Metal Complexes
Tetrafluorobenzyne reacts with transition metal complexes in the presence of decomposing “(pentafluorophenyl)magnesium bromide” in dioxane. This technique has shown potential in synthesizing various benzyne “adducts” with transition metals, demonstrating a valuable synthetic method (Roe & Massey, 1970).
Aryne Route to Naphthalenes
1,2-Didehydro-3- and -4-(trifluoromethoxy)benzene, generated from 1-bromo-(trifluoromethoxy)benzenes, can be intercepted with furan to produce cycloadducts. This route offers a method to produce 1- and 2-(trifluoromethoxy)naphthalenes and their derivatives, showcasing the versatility of benzyl bromides in complex organic syntheses (Schlosser & Castagnetti, 2001).
Electrochemical Bromination
The electrochemical bromination of 4-methoxy toluene by two-phase electrolysis yields products like 3-bromo 4-methoxy benzyl bromide. This method highlights the potential for selective bromination in organic synthesis using electrochemical techniques (Kulangiappar et al., 2014).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(bromomethyl)-4-(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNMJBFIRKAQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371759 | |
Record name | 4-(Difluoromethoxy)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)benzyl bromide | |
CAS RN |
3447-53-8 | |
Record name | 4-(Difluoromethoxy)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Difluoromethoxy)benzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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